molecular formula C13H8NO4S- B13053401 (E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate

(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate

Katalognummer: B13053401
Molekulargewicht: 274.27 g/mol
InChI-Schlüssel: DKEKWOOFTXCHGI-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate is a complex organic compound that features a benzodioxole ring, a thiophene ring, and an imine linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with aminothiophene-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Wirkmechanismus

The mechanism of action of (E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-N-[(2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine
  • (E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino 4-nitrobenzoate
  • 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid

Uniqueness

(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H8NO4S-

Molekulargewicht

274.27 g/mol

IUPAC-Name

3-(1,3-benzodioxol-5-ylmethylideneamino)thiophene-2-carboxylate

InChI

InChI=1S/C13H9NO4S/c15-13(16)12-9(3-4-19-12)14-6-8-1-2-10-11(5-8)18-7-17-10/h1-6H,7H2,(H,15,16)/p-1

InChI-Schlüssel

DKEKWOOFTXCHGI-UHFFFAOYSA-M

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=C(SC=C3)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.